molecular formula C18H21N3O4 B5779381 N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No. B5779381
M. Wt: 343.4 g/mol
InChI Key: VNOCFURNPOWPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide, also known as N-phenyl-4-(diethylamino)benzamide (PNDB), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PNDB is a yellow crystalline powder that is soluble in organic solvents like chloroform, ethanol, and methanol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Mechanism of Action

PNDB inhibits the activity of COX enzymes by binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen.
Biochemical and Physiological Effects:
PNDB has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been found to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases like cancer, Alzheimer's disease, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

PNDB has several advantages for lab experiments, including its high solubility in organic solvents, stability under various conditions, and low toxicity. However, this compound has some limitations, including its low yield during synthesis and its limited availability.

Future Directions

PNDB has several potential future directions, including its use as a lead compound for the development of new anti-inflammatory and analgesic drugs. This compound may also be used as a tool for studying the role of COX enzymes in various diseases. Additionally, PNDB may be used in the development of new imaging agents for the diagnosis and treatment of cancer.

Synthesis Methods

PNDB can be synthesized using various methods, including the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N,N-diethyl-4-aminophenol. Another method involves the reaction of 4-methoxy-3-nitrobenzoic acid with phosphorus oxychloride, followed by the reaction of the resulting acid chloride with N,N-diethyl-4-aminophenol. The yield of PNDB using these methods ranges from 40-70%.

Scientific Research Applications

PNDB has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. PNDB has also been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, thereby reducing inflammation and pain.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-4-20(5-2)15-9-7-14(8-10-15)19-18(22)13-6-11-17(25-3)16(12-13)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOCFURNPOWPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6227261

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